benzyl 1H-indol-2-yl sulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NS |
|---|---|
Molecular Weight |
239.3g/mol |
IUPAC Name |
2-benzylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-2-6-12(7-3-1)11-17-15-10-13-8-4-5-9-14(13)16-15/h1-10,16H,11H2 |
InChI Key |
OYWSFDODGRIYQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N2 |
solubility |
2.8 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 1h Indol 2 Yl Sulfide and Analogs
Synthetic Routes via Pre-Functionalized Indole (B1671886) or Thiol Precursors
The most direct approach to synthesizing benzyl (B1604629) 1H-indol-2-yl sulfide (B99878) involves the coupling of an indole-2-thiol, acting as the nucleophile, with a benzyl halide, which serves as the electrophile. This method relies on the predictable reactivity of these pre-functionalized starting materials.
Indole-2-thiol exists in equilibrium with its tautomeric form, 1H-indole-2(3H)-thione. The thiol form is crucial for S-alkylation reactions. The sulfur atom in indole-2-thiol is a soft nucleophile and readily participates in nucleophilic substitution reactions. Its reactivity is often harnessed in the synthesis of various 2-thio-substituted indoles.
The core reaction involves the deprotonation of the thiol group with a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon, such as the benzylic carbon of a benzyl halide, to form the desired thioether linkage. The choice of base and solvent is critical and can influence the regioselectivity of the alkylation, as N-alkylation can sometimes occur as a competing side reaction, particularly with ambident nucleophiles like those derived from triazole-thiols. nih.govtandfonline.com In the context of indole-2-thiol, S-alkylation is generally favored.
Research on related heterocyclic thiols, such as 5-(1H-indol-2-yl)-4-substituted-1,2,4-triazole-3-thiols, demonstrates that S-alkylation proceeds efficiently. nih.gov In these studies, the thiol is treated with a base like sodium hydroxide (B78521) in a polar protic solvent such as ethanol (B145695) to generate the thiolate, which is then reacted with an alkyl or benzyl halide. nih.govresearchgate.net The use of a strong alkaline medium in a polar protic solvent typically favors the formation of S-alkylated products. nih.gov
Benzyl halides (benzyl chloride, benzyl bromide) are excellent electrophiles for the S-alkylation of thiols. The reactivity is attributed to the stability of the transition state of the SN2 reaction, which is stabilized by the adjacent phenyl ring. Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.
The S-alkylation of thiols with benzyl halides is a widely used and robust transformation for forming benzyl thioethers. arkat-usa.org The reaction is typically carried out in the presence of a base to deprotonate the thiol. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and organic amines (triethylamine). jmaterenvironsci.comsid.ir
The reaction conditions for the S-alkylation of various thiols with benzyl halides have been extensively studied. For instance, a simple and environmentally friendly system using potassium carbonate or triethylamine (B128534) as the base in water has been shown to be highly effective for the alkylation of aliphatic and aromatic thiols with benzyl halides at room temperature, affording excellent yields in short reaction times. sid.ir
| Thiol | Benzyl Halide | Base | Solvent | Conditions | Yield (%) | Reference |
| Thiophenol | Benzyl chloride | Et₃N | Water | Room Temp, 60 min | 98 | sid.ir |
| Thiophenol | Benzyl chloride | K₂CO₃ | Water | Room Temp, 60 min | 95 | sid.ir |
| Benzyl thiol | Benzyl bromide | K₂CO₃ | Acetonitrile | 82 °C, 3 h | 95 | akjournals.com |
| 4-chlorothiophenol | Benzyl bromide | Thiourea/NaOH | Methanol | Reflux | 95 | arkat-usa.org |
| 2-aminothiophenol | Benzyl chloride | TBAOH | Neat | 50 °C, 15 min | 92 | jmaterenvironsci.com |
This table presents a selection of reaction conditions for the S-alkylation of various thiols with benzyl halides, illustrating the general applicability of this reaction.
Indole-2-thiol and its Reactivity
Green Chemistry Principles in the Synthesis of Benzyl 1H-Indol-2-yl Sulfide Derivatives
Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. These principles, including the use of alternative energy sources and the elimination of volatile organic solvents, are applicable to the synthesis of this compound and its analogs.
Performing reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates and higher yields. rsc.org The S-alkylation of thiols with alkyl halides can be conducted under solvent-free, or "neat," conditions. For example, the reaction between thiols and alkyl halides has been demonstrated to proceed efficiently in the presence of aqueous tetra-n-butylammonium hydroxide (TBAOH) without any additional organic solvent. jmaterenvironsci.com Another approach involves mechanochemistry, where mechanical force is used to initiate the reaction in the absence of a solvent. rsc.orgresearchgate.net These solvent-less strategies are highly applicable to the reaction between indole-2-thiol and benzyl halide.
Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal and organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netbohrium.com The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, highlighting its potential as a green methodology. tandfonline.combohrium.com For instance, the condensation of indole-2-carboxylic acid with benzene (B151609) sulfonyl hydrazide was completed in just 2 minutes under microwave irradiation, a significant improvement over conventional heating methods. orientjchem.org Applying microwave energy to the S-alkylation of indole-2-thiol with a benzyl halide could similarly accelerate the formation of this compound, likely under milder conditions and in shorter times compared to traditional refluxing. tandfonline.com
| Reaction Type | Method | Reaction Time | Yield | Reference |
| Indole derivative synthesis | Conventional | Hours | Moderate | bohrium.com |
| Indole derivative synthesis | Microwave | Minutes | 83-95% | bohrium.com |
| Squaraine dye synthesis | Conventional | Days | Low-Moderate | bohrium.com |
| Squaraine dye synthesis | Microwave | Minutes | >2-fold improvement | bohrium.com |
| Indole-3-carbaldehyde condensation | Conventional | 3 h | Moderate | ajol.info |
| Indole-3-carbaldehyde condensation | Microwave | 5 min | High | ajol.info |
This table compares conventional heating with microwave-assisted methods for the synthesis of various indole-containing compounds, demonstrating the significant advantages of microwave irradiation.
Mechanochemistry, typically performed using a ball mill, is an emerging green chemistry tool that conducts reactions in the solid state, often without any solvent. acs.orgacs.org This technique has been successfully applied to the synthesis of various organosulfur and other heterocyclic compounds. acs.orgresearchgate.netnih.gov The mechanical energy provided by grinding or milling can overcome activation barriers and promote reactions between solid reactants. This method eliminates the need for potentially hazardous solvents and can lead to cleaner reactions with fewer by-products. researchgate.net The synthesis of this compound could be envisioned via the mechanochemical grinding of solid indole-2-thiol, benzyl halide, and a solid base like potassium carbonate. This solvent-free approach aligns perfectly with the goals of sustainable chemistry. nih.gov
Use of Recyclable Catalysts and Reagents
The development of green and sustainable chemical processes is a paramount goal in modern organic synthesis. A key strategy in achieving this is the use of recyclable catalysts and reagents, which minimizes waste and reduces costs. Several recyclable catalytic systems have shown promise for C-S bond formation reactions relevant to the synthesis of indolyl sulfides.
One notable approach involves a copper(II) chloride (CuCl₂) catalyzed C-S bond formation using N,N'-dimethylethane-1,2-diamine (DMEDA) as a ligand, base, and solvent. organic-chemistry.org This system is cost-effective and allows for the efficient coupling of iodobenzenes with benzenethiols or diphenyldisulfides. organic-chemistry.org Crucially, the CuCl₂/DMEDA catalytic system is easily separable from the reaction mixture and can be recycled for at least five consecutive runs without a significant drop in catalytic activity. organic-chemistry.org While broadly applied to diaryl chalcogenides, this methodology's principles are applicable to the synthesis of aryl-indolyl sulfides.
Magnetic nanocatalysts represent another frontier in recyclable catalysis due to their high activity and the ease with which they can be separated from the reaction medium using an external magnet. orientjchem.org Specifically, copper ferrite (B1171679) nanoparticles (CuFe₂O₄) have been successfully employed in various organic transformations, including C-S bond formations. orientjchem.org These catalysts are noted for their stability in air and their potential for recovery and reusability, making them an attractive option for sustainable synthesis protocols. orientjchem.org
Polymer-supported catalysts also offer excellent recyclability. Palladium nanoparticles stabilized within a polymer matrix have been investigated for various cross-coupling reactions. mdpi.com These catalysts can be separated through methods like nanoporous membrane filtration and have demonstrated reusability in reactions such as the Suzuki-Miyaura coupling and methoxycarbonylation, with some systems maintaining activity over several cycles. mdpi.com The application of such polymer-immobilized palladium systems to the C-H functionalization of indoles for C-S bond formation is an area of active research. For instance, a ruthenium nanocatalyst has been used for the regioselective C3–H alkenylation of indoles, and this catalyst could be recovered and reused in its colloidal solid form. beilstein-journals.org Similarly, employing polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been explored for ruthenium-catalyzed direct arylation of heteroarenes, demonstrating the potential for greener C-H functionalization pathways. rsc.org
| Catalyst System | Reaction Type | Key Advantages | Recyclability | Source(s) |
| CuCl₂/DMEDA | C-S Coupling | Cost-effective, easily separable | Reusable for at least 5 cycles | organic-chemistry.org |
| Nano Copper Ferrite | C-S Bond Formation | Magnetic separation, air stability | High reusability | orientjchem.org |
| Polymer-Supported Pd | Cross-Coupling | High activity, stable in aqueous media | Separable via nanofiltration, reusable | mdpi.com |
| Ruthenium Nanocatalyst | C-H Alkenylation | Heterogeneous catalysis | Recoverable and reusable | beilstein-journals.org |
| RuCl₃·xH₂O in PEG-400 | C-H Arylation | Sustainable solvent, cost-effective | Recyclable system | rsc.org |
Regioselectivity and Stereoselectivity in Synthesis
Achieving high selectivity is a critical challenge in the functionalization of the indole scaffold. The indole ring possesses two primary nucleophilic centers, the C3 and C2 positions, with C3 being significantly more reactive towards electrophiles. mdpi.com Therefore, the synthesis of C2-substituted indoles, such as this compound, requires specific strategies to override the inherent reactivity of the C3 position. Furthermore, for analogs containing chiral elements, controlling the stereochemical outcome is essential.
Control of Sulfenylation Position on Indole Ring
Direct electrophilic sulfenylation of an unsubstituted indole almost invariably occurs at the C3 position. mdpi.comnih.gov To achieve the desired C2-sulfenylation for synthesizing this compound, several methods have been developed to control the regioselectivity.
One of the most common strategies involves the installation of a directing group at the N1 position of the indole ring. mdpi.com Groups such as tosyl (Ts) or other sulfonyl derivatives can alter the electronic properties of the indole and facilitate metalation at the C2 position. Subsequent reaction with an electrophilic sulfur source, like a disulfide, yields the 2-sulfenylindole. mdpi.com
Another approach is to block the C3 position with a removable group. With the more reactive C3 site occupied, electrophilic attack is directed to the C2 position. Following the C2-sulfenylation, the blocking group can be removed to yield the 2-sulfenylindole. mdpi.com
Direct C2-sulfenylation can also be achieved through C2-lithiation . This involves treating an N-protected indole with a strong base like butyllithium (B86547) (BuLi) to selectively deprotonate the C2 position. The resulting C2-lithiated indole can then be quenched with an appropriate sulfur electrophile, such as benzyl disulfide or an S-benzyl phosphorodithioate, to introduce the benzylthio group at the desired position. mdpi.com
Specific reagent systems have also been developed to favor C2 functionalization. For instance, the use of an N-(thio)succinimide/trifluoroacetic acid (TFA) system has been reported to accomplish sulfenylation at the C2 position. mdpi.com More recently, methods involving iodine as a mediator or catalyst have been shown to be effective for the regioselective C2-sulfonylation of indoles with sodium sulfinates, providing 2-sulfonylindoles in high yields under mild conditions. acs.orgnih.govacs.org While this introduces a sulfonyl group rather than a sulfide, it underscores the possibility of tuning reaction conditions to achieve C2 selectivity.
A study on the mechanism of indole sulfenylation revealed that when an excess of sulfenyl chloride is used, a second sulfenylation occurs at the C2 position after the initial C3 sulfenylation. nih.gov This proceeds through the formation of an indolenium 3,3-bis-sulfide intermediate, which then rearranges via migration of a sulfide group to the C2 position. nih.gov
| Strategy | Description | Typical Reagents | Source(s) |
| N1-Directing Group | An electron-withdrawing group on the indole nitrogen directs metalation/sulfenylation to C2. | N-Tosylindole, BuLi, Disulfides | mdpi.com |
| C3-Blocking Group | A temporary group at C3 forces electrophilic attack at C2. | Various blocking groups | mdpi.com |
| C2-Lithiation | Direct deprotonation at C2 with a strong base, followed by electrophilic quench. | N-Protected Indole, BuLi, S-Alkyl/Aryl Phosphorodithioates | mdpi.com |
| Iodine-Mediated | Use of molecular iodine to facilitate regioselective C2-sulfonylation. | Indole, Sodium Sulfinates, I₂ | acs.orgnih.govacs.org |
| Rearrangement | Migration of a sulfide group from a 3,3-bis-sulfide intermediate. | Excess Sulfenyl Chloride | nih.gov |
Stereochemical Considerations in Chiral Analog Synthesis
The synthesis of chiral analogs of this compound introduces further complexity, requiring precise control over the formation of stereocenters. Chirality can be introduced in several ways, such as through an asymmetric center on the benzyl group, on a substituent on the indole core, or by creating a chiral sulfur atom (a sulfoxide).
The development of asymmetric catalytic methods is crucial for this purpose. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of enantioselective transformations involving indoles. acs.orgnih.gov For example, CPAs have been used to catalyze the asymmetric 1,6-conjugate addition of 2-substituted indoles to in situ generated alkynyl indole imine methides, producing axially chiral allenes with high enantioselectivity. acs.org These principles of asymmetric catalysis could be adapted for the enantioselective synthesis of indolyl sulfide analogs.
Another established strategy involves chirality transfer from a chiral auxiliary. The use of chiral sulfoxides is a well-known method for asymmetric synthesis. For instance, optically active 2-(alkylsulfinyl)indoles can be prepared and used as precursors where the chirality at the sulfur atom directs the stereochemical outcome of subsequent transformations. researchgate.net
The synthesis of axially chiral biaryl amino sulfides has also been achieved, demonstrating that stereocontrol in molecules containing both indole and sulfide moieties is feasible. acs.org Furthermore, palladium-catalyzed enantioselective reactions, such as the Cacchi reaction using chiral ligands like (R,R)-QuinoxP*, have been employed to construct enantioenriched 2,3-disubstituted indoles, creating axial chirality. researchgate.net Such catalytic systems could potentially be applied to the asymmetric synthesis of C2-arylthioindoles.
Advanced Spectroscopic and Structural Characterization of Benzyl 1h Indol 2 Yl Sulfide
X-ray Crystallography for Solid-State Structure Elucidation:For a crystalline solid, single-crystal X-ray diffraction provides the definitive three-dimensional structure. The planned discussion was to cover:
Molecular Conformation and Packing Analysis:To describe the precise bond lengths, bond angles, and torsion angles of the molecule, as well as how individual molecules are arranged in the crystal lattice.
While research exists on analogous structures, such as indole (B1671886) derivatives with substitutions at different positions or more complex heterocyclic systems incorporating a benzyl-sulfanyl-indole fragment, this information is not directly transferable to benzyl (B1604629) 1H-indol-2-yl sulfide (B99878). The subtle differences in substitution patterns can lead to significant variations in spectroscopic and structural properties.
Intermolecular Interactions (e.g., Hirshfeld Analysis, Hydrogen Bonding, π-π Stacking)
The molecular packing and stability of the crystal structure of the benzyl 1H-indol-2-yl sulfide derivative are significantly influenced by a variety of intermolecular interactions. mdpi.com Hirshfeld surface analysis, a powerful tool for investigating these non-covalent interactions, has been employed to elucidate the nature and extent of these contacts. mdpi.comscirp.org
Hirshfeld Analysis: The analysis reveals that the molecular packing is governed by several key interactions. mdpi.com The most significant of these are hydrogen bonds, along with other weaker contacts such as sulfur-hydrogen (S···H), carbon-hydrogen (C···H), and π-π stacking interactions. mdpi.comresearchgate.net A detailed breakdown of the close contacts and their respective contributions to the molecular packing as determined by Hirshfeld analysis is provided in the table below.
| Interaction Type | Distance (Å) | Contribution (%) | Reference |
| N···H | 1.994–2.595 | 8.8 | mdpi.comdntb.gov.ua |
| S···H | 2.282 | 4.5 | mdpi.comdntb.gov.ua |
| C···H | 2.670 | 23.7 | mdpi.comdntb.gov.ua |
| H···H | Not specified | 48.2 | dntb.gov.ua |
| Cl···N | Not specified | 1.2 | dntb.gov.ua |
Hydrogen Bonding: The primary forces controlling the molecular packing within the crystal of this indole derivative are strong N-H···N hydrogen bonds. mdpi.com In addition to these, a weaker N-H···π interaction is observed between an amino group's N-H bond and a carbon atom of a neighboring phenyl ring, with a notable H···C distance of 2.389 Å. mdpi.com The indole moiety itself can also participate in hydrogen bonding, which is a key element in molecular recognition and the stabilization of three-dimensional structures in various chemical and biological systems. chemrxiv.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of the related compound, 2-methyl-1H-indole-3-carboxylic acid [2-(2-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-amide, shows characteristic peaks that can be compared. bipublication.com For instance, a peak at 3417 cm⁻¹ corresponds to the N-H stretching of a secondary amine, and a peak at 1610 cm⁻¹ is indicative of a C=O stretching vibration. bipublication.com While specific IR data for the title compound is not detailed in the search results, IR spectroscopy remains a fundamental technique for identifying key functional groups.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Compound | Reference |
| N-H Stretch (2° amine) | 3417 | 2-methyl-1H-indole-3-carboxylic acid derivative | bipublication.com |
| Aromatic C-H Stretch | 3010 | 2-methyl-1H-indole-3-carboxylic acid derivative | bipublication.com |
| C=O Stretch | 1610 | 2-methyl-1H-indole-3-carboxylic acid derivative | bipublication.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectral bands for the 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine have been assigned based on time-dependent density functional theory (TD-DFT) calculations. mdpi.comresearchgate.net This computational approach helps in understanding the electronic transitions within the molecule. For a related indole derivative, the main spectral features in the UV-Vis spectrum include a composite band between 310–350 nm, which is assigned to an intraligand π–π* charge transfer transition. acs.org
| λmax (nm) | Assignment | Compound | Reference |
| 310-350 | Intraligand π–π* charge transfer | Naphthalene-substituted indole derivative | acs.org |
| 260-280 | Intraligand π–π* charge transfer | Naphthalene-substituted indole derivative | acs.org |
Elemental Analysis
Elemental analysis provides the percentage composition of elements in a compound, which is a crucial step in confirming its empirical formula. For a related compound, (E)-5-(1H-Indol-2-yl)-4-((4-methylbenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the calculated and found elemental compositions are in close agreement, validating its structure. mdpi.com
| Element | Calculated (%) | Found (%) | Compound | Reference |
| C | 64.84 | 64.96 | (E)-5-(1H-Indol-2-yl)-4-((4-methylbenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
| H | 4.53 | 4.67 | (E)-5-(1H-Indol-2-yl)-4-((4-methylbenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
| N | 21.01 | 20.95 | (E)-5-(1H-Indol-2-yl)-4-((4-methylbenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
| S | 9.62 | 9.39 | (E)-5-(1H-Indol-2-yl)-4-((4-methylbenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
Another related compound, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, also shows a strong correlation between the calculated and found elemental percentages. mdpi.com
| Element | Calculated (%) | Found (%) | Compound | Reference |
| C | 55.06 | 55.02 | N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide | mdpi.com |
| H | 4.38 | 4.35 | N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide | mdpi.com |
| N | 13.52 | 13.50 | N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide | mdpi.com |
Mechanistic Investigations of Benzyl 1h Indol 2 Yl Sulfide Reactions
Reaction Pathway Elucidation for Synthetic Transformations
The most direct synthetic route to benzyl (B1604629) 1H-indol-2-yl sulfide (B99878) is through the nucleophilic substitution reaction between an indole-2-thiolate and a benzyl halide. The reaction pathway is analogous to the S-benzylation of other thiol-containing heterocycles. mdpi.comresearchgate.net
The elucidation of this pathway involves a two-step process:
Deprotonation: The synthesis begins with the deprotonation of 1H-indole-2-thiol using a suitable base. The base abstracts the acidic proton from the sulfhydryl (-SH) group, generating a potent nucleophile, the 1H-indol-2-thiolate anion.
Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of a benzyl halide, such as benzyl bromide. This step proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The sulfur nucleophile attacks the carbon atom bearing the leaving group (bromide), leading to the formation of a new carbon-sulfur bond and the displacement of the bromide ion.
This proposed pathway is supported by similar syntheses, such as the S-benzylation of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with benzyl bromide, which proceeds cleanly at the sulfur atom. mdpi.comresearchgate.net The regioselectivity, favoring S-alkylation over N-alkylation of the indole (B1671886) ring, is a key feature of this transformation. This selectivity arises because the thiolate is a softer and more potent nucleophile than the nitrogen atom of the indole ring under these conditions.
Identification and Characterization of Reaction Intermediates
The primary reactive intermediate in the synthesis of benzyl 1H-indol-2-yl sulfide is the 1H-indol-2-thiolate anion . This intermediate is not typically isolated but is formed in situ during the reaction. Its presence is inferred from the reaction's progression and the final product structure.
Characterization of the final product, this compound, provides strong evidence for the proposed pathway and the transient existence of the thiolate intermediate. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would confirm the presence of protons from both the indole and benzyl moieties. A characteristic singlet or AB quartet for the methylene (-CH₂-) protons of the benzyl group would be expected. researchgate.net
¹³C NMR spectroscopy is particularly crucial for confirming the site of benzylation. The chemical shift of the methylene carbon of the benzyl group provides definitive evidence for S-alkylation. For instance, in a related structure, this carbon signal appears around 35.09 ppm, a value indicative of a C-S bond rather than a C-N bond. mdpi.comresearchgate.net This allows chemists to distinguish between the desired S-benzylated product and the potential N-benzylated isomer.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition and matching it with that of this compound. researchgate.net
In some related reactions involving sulfoxides, σ-sulphurane intermediates have been proposed, which are pentacoordinate sulfur compounds. nih.gov However, in the direct S_N2 synthesis of a simple sulfide, such complex intermediates are not expected.
Kinetic Studies of Key Synthetic Steps
Kinetic studies are essential for understanding the rate-determining step and the factors influencing the reaction speed. For the proposed S_N2 synthesis of this compound, the key step is the nucleophilic attack of the 1H-indol-2-thiolate on the benzyl halide.
The reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the thiolate anion and the benzyl halide.
Rate = k[1H-indol-2-thiolate][Benzyl Halide]
A kinetic study could be performed by monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy to measure the decrease in reactant concentration or the increase in product concentration.
| Experiment | Initial [1H-Indole-2-thiol] (M) | Initial [Benzyl Bromide] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
Influence of Catalysts and Reagents on Reaction Mechanisms
In the synthesis of this compound, the choice of reagents, particularly the base, is critical. The base is not a catalyst in the strictest sense but a stoichiometric reagent required to generate the nucleophile.
Nature of the Base: The strength and nature of the base directly influence the concentration of the reactive 1H-indol-2-thiolate intermediate. A stronger base will shift the equilibrium of the initial deprotonation step further to the right, increasing the thiolate concentration and thus accelerating the rate of the subsequent S_N2 reaction. Common bases used for such transformations include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium ethoxide (NaOEt). mdpi.comresearchgate.net The use of a relatively mild base like K₂CO₃ is often sufficient and helps to avoid potential side reactions. mdpi.com
Leaving Group: The nature of the leaving group on the benzyl electrophile also significantly impacts the reaction rate. A better leaving group (e.g., iodide or bromide over chloride) will lead to a faster reaction, consistent with the principles of S_N2 reactions. Benzyl bromide is a commonly used and effective reagent. mdpi.com
The table below illustrates the hypothetical effect of different bases on the reaction time, assuming all other conditions are kept constant.
| Base | Relative Strength | Hypothetical Reaction Time (hours) |
|---|---|---|
| Potassium Carbonate (K₂CO₃) | Moderate | 12 |
| Sodium Ethoxide (NaOEt) | Strong | 4 |
| Sodium Hydride (NaH) | Very Strong | 2 |
Exploration of Biological Activities and Molecular Interactions of Benzyl 1h Indol 2 Yl Sulfide Analogs in Vitro Focus
Antimicrobial Potential
There is no specific information available in the reviewed scientific literature regarding the in vitro antimicrobial potential of benzyl (B1604629) 1H-indol-2-yl sulfide (B99878). Research on related indole-containing heterocyclic systems, such as indole-1,2,4-triazole conjugates, has shown some antimicrobial activity. nih.govnih.govnih.gov However, these are structurally distinct from the target compound.
Antibacterial Activity and Mechanisms of Action
No studies were found that specifically investigate the antibacterial activity and mechanisms of action of benzyl 1H-indol-2-yl sulfide. While some indole (B1671886) derivatives have been identified as potential antibacterial agents, nih.govjapsonline.com this cannot be directly extrapolated to the specific compound .
Antifungal Activity and Target Identification
Similarly, there is a lack of data on the antifungal activity and potential molecular targets of this compound. While some indole-triazole hybrids have demonstrated antifungal properties, nih.gov this information is not directly applicable.
Antiparasitic and Antitubercular Efficacy
No dedicated studies on the in vitro antiparasitic or antitubercular efficacy of this compound were identified. Research into other indole derivatives has shown some promise in these areas, nih.gov but specific data for the requested compound is absent.
Inhibition of Bacterial Biofilm Formation
The potential of this compound to inhibit bacterial biofilm formation has not been reported in the available literature. While indole itself and some of its derivatives are known to interfere with biofilm formation in various bacteria, nih.govacs.orgresearchgate.nettandfonline.com specific data for the benzyl sulfide substituted at the 2-position is lacking.
Anticancer and Antitumor Activity
While the anticancer potential of a vast number of indole derivatives has been explored, nih.gov specific studies on the in vitro anticancer and antitumor activity of this compound are not present in the reviewed literature. Research on related compounds, such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines, has indicated some activity against cancer cell lines, researchgate.netdntb.gov.ua but these are different molecular structures.
Inhibition of Cellular Proliferation and Cytostatic Effects
There is no available data from in vitro studies detailing the inhibition of cellular proliferation or cytostatic effects of this compound on any cancer cell lines.
Induction of Apoptosis and Cell Cycle Modulation
Analogs of this compound have demonstrated notable effects on programmed cell death (apoptosis) and cell cycle progression in cancer cell lines. Specifically, certain indole-based compounds have been shown to induce significant apoptosis. For instance, one study highlighted a compound that caused a 43-fold increase in early apoptosis and a 111-fold increase in late apoptosis in cancer cells. mdpi.com This induction of apoptosis is a critical mechanism for the anti-cancer activity of these compounds.
In addition to promoting apoptosis, these analogs can also modulate the cell cycle. Several studies have reported that treatment with these compounds leads to cell cycle arrest at different phases. mdpi.comnih.gov For example, some derivatives cause an arrest at the G1/S phase, while others lead to an accumulation of cells in the G2/M phase. mdpi.comnih.gov This disruption of the normal cell cycle prevents cancer cells from proliferating. For instance, a particular indole-acrylamide derivative induced G2/M-phase cell cycle arrest in hepatocellular carcinoma cells, ultimately leading to apoptotic cell death. mdpi.com Similarly, another study found that certain indole conjugates caused cell cycle arrest at the G0/G1 phase. nih.gov The ability to halt the cell cycle at these critical checkpoints is a key aspect of their antineoplastic action. mdpi.comnih.gov
Molecular Targets (e.g., Bcl-2, VEGFR-2, DNA Topoisomerase II)
The anticancer effects of this compound analogs are mediated through their interaction with various molecular targets crucial for cancer cell survival and proliferation.
Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a significant strategy in cancer therapy. researchgate.netnih.govmdpi.com Several indole-based analogs have been designed and identified as potent inhibitors of Bcl-2. researchgate.netmdpi.comdntb.gov.ua For example, a series of indole-based compounds exhibited inhibitory activity against Bcl-2-expressing cancer cell lines, with some demonstrating sub-micromolar IC50 concentrations. researchgate.netmdpi.com One particular analog, compound U2, showed a potent Bcl-2 inhibitory activity with an IC50 value of 1.2 µM in an ELISA binding assay. mdpi.commdpi.com Molecular docking studies have further elucidated that these compounds can bind to the Bcl-2 binding site through various interactions, including hydrogen bonding and pi-pi stacking. mdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. acs.orgnih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. researchgate.net Novel indolyl-1,2,4-triazole hybrids have been developed as potent VEGFR-2 kinase inhibitors. researchgate.net Some of these analogs have shown submicromolar inhibition of the VEGFR-2 kinase enzyme, with activities even superior to the reference drug sunitinib. researchgate.net For instance, analogs 5c, 5d, and 9b displayed IC50 values ranging from 0.034 to 0.064 µM. researchgate.net
DNA Topoisomerase II: DNA topoisomerase II is an essential enzyme involved in managing the topological state of DNA during replication and transcription. rsc.org Its inhibition can lead to DNA damage and cell death, making it a valuable target for anticancer drugs. medchemexpress.comresearchgate.net Certain indole derivatives have been identified as inhibitors of DNA topoisomerase II, contributing to their cytotoxic effects against cancer cells. rsc.orgmedchemexpress.com
Mechanistic Studies of Antineoplastic Action
The antineoplastic action of this compound analogs is a multi-faceted process involving the modulation of several cellular pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, which is often dysregulated in cancer cells. nih.govgoogle.com These compounds can trigger apoptosis through the intrinsic pathway, which involves the Bcl-2 family of proteins. By inhibiting anti-apoptotic proteins like Bcl-2, these analogs allow pro-apoptotic proteins to initiate the caspase cascade, leading to cell death. nih.govresearchgate.net
Furthermore, the disruption of the cell cycle is another key mechanistic aspect. By causing cell cycle arrest at checkpoints such as G1/S or G2/M, these compounds prevent the uncontrolled proliferation of cancer cells. mdpi.comnih.gov This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Inhibition of key enzymes and receptors also plays a crucial role. As mentioned, the inhibition of VEGFR-2 disrupts tumor angiogenesis, effectively starving the tumor of the nutrients and oxygen required for its growth. acs.orgnih.gov Similarly, the inhibition of DNA topoisomerase II leads to catastrophic DNA damage, ultimately resulting in cell death. rsc.org Some indole derivatives also show the potential to inhibit other kinases involved in cancer progression, such as EGFR and PARP-1. nih.gov
Anti-inflammatory Properties
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2)
Analogs of this compound have shown potential in modulating key inflammatory mediators. The indole scaffold is recognized for its role in the development of anti-inflammatory agents. nih.govijpsr.com
TNF-α: Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine. Some indole glucosinolates have been found to inhibit the secretion of TNF-α in stimulated immune cells, indicating their potential to reduce inflammation. ijpsr.com
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. nih.gov The indole moiety is a key pharmacophore in the design of selective COX-2 inhibitors. nih.gov Several indole derivatives have been synthesized and shown to exhibit potent and selective COX-2 inhibition. nih.gov For instance, some benzothiophene (B83047) derivatives with an indole ring showed potent and selective COX-2 inhibition with IC50 values in the micromolar range. nih.gov Furthermore, certain ibuprofen (B1674241) and ketoprofen (B1673614) derivatives incorporating an indole-related structure demonstrated enhanced COX-2 inhibition compared to the parent drugs. mdpi.com
Cellular Pathways Involved in Anti-inflammatory Response
The anti-inflammatory response of this compound analogs is linked to their ability to interfere with significant inflammatory signaling pathways. A primary pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. acs.org
Some indole derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. researchgate.net The dual inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity.
Antioxidant Capacity and Radical Scavenging Mechanisms
Certain analogs of this compound have demonstrated antioxidant properties. The indole scaffold itself contributes to this activity. ijpsr.com
Research has shown that C-3 sulfur-substituted indoles, such as bis(indol-3-yl)sulfide and bis(indol-3-yl)sulfone, exhibit potent antioxidant activity in various assays, including DPPH, ABTS, and FRAP. ijpsr.comijpsr.info The mechanism of action is believed to involve the scavenging of free radicals. For instance, some novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were tested for their antioxidant properties through their interaction with stable free radicals like DPPH and their ability to scavenge cationic radicals. researchgate.net The sulfur atom in some derivatives is thought to play a role in the antioxidant activity through its oxidation to sulfoxides and sulfones. ijcce.ac.ir
Neurological and Central Nervous System Activities
Analogs of this compound have been investigated for their potential to modulate key enzymes and receptors within the central nervous system. The indole nucleus, particularly when substituted with a benzyl group, has been identified as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets. nih.govmdpi.com
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net Research into indole-based structures has shown promise in developing potent cholinesterase inhibitors.
A study focusing on 1-benzyl-2-indolinones, which are structurally related to the core compound, revealed potent and selective inhibition of AChE. nih.govtandfonline.com Several derivatives were found to be approximately twice as effective and over 12 times more selective for AChE compared to the standard drug, donepezil. nih.govtandfonline.com Molecular dynamics simulations suggested that these compounds likely bind to an allosteric site of the enzyme, rather than the catalytic active site. nih.govtandfonline.com The presence of the benzyl group at the 1-position of the indole ring was crucial for this enhanced potency and selectivity. nih.govtandfonline.com
In another study, a benzyl methyl carbamate (B1207046) derivative of an indolyl scaffold (specifically, a 1H-indol-7-yl carbamate) was shown to inhibit cholinesterases. chemrxiv.org While many analogs in this series showed decreased potency with larger substituents, the benzyl methyl carbamate derivative was an exception, suggesting a favorable interaction of the benzyl group with aromatic residues in the enzyme's binding pocket. chemrxiv.org Furthermore, other research on complex hybrids containing indole or benzyloxy benzylidene moieties has demonstrated significant AChE and BChE inhibition at nanomolar concentrations. acs.org Similarly, coumarin (B35378) derivatives featuring an N-benzyl triazole group have exhibited moderate inhibitory activity against BuChE. frontiersin.org
Table 1: In Vitro Cholinesterase Inhibition by Benzyl Indole Analogs Data derived from multiple studies. nih.govtandfonline.comfrontiersin.org
| Compound Series | Target Enzyme | Key Finding | Reference Compound |
|---|---|---|---|
| 1-Benzyl-2-indolinones (e.g., 6k, 6n) | AChE | Ki = 0.21-0.22 µM; >12-fold more selective for AChE than BChE. | Donepezil (Ki = 0.41 µM) |
| 3-Arylcoumarins with N-Benzyl Triazole (e.g., 8r) | BuChE | IC50 = 6.7 µM. Weak or no activity against AChE. | Not specified |
Cannabinoid Receptor Allosteric Modulation
Allosteric modulation of cannabinoid receptors, particularly the CB1 receptor, presents a novel therapeutic approach that could avoid the psychoactive side effects associated with direct-acting agonists. nih.govgoogle.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, subtly changing the receptor's conformation and "fine-tuning" its response to endogenous cannabinoids. nih.govacs.org
Research has shown that the indole scaffold is a key feature in many CB1 allosteric modulators. acs.org However, the substitution pattern is critical. One study noted that while linear alkyl chains at the C3 position of the indole ring were preferred for activity, the presence of a benzyl group at this position significantly reduced or abolished CB1 modulatory activity. nih.gov
Conversely, other indole derivatives have been developed as potent CB1 allosteric modulators. N-(arylalkyl)-1H-indole-2-sulfonic acid amide compounds have been patented for their ability to inhibit cannabinoid receptor signaling, with potential applications in treating metabolic syndrome and related disorders. google.com Another series of indole-2-carboxamide derivatives act as both positive allosteric modulators (PAMs) of agonist binding and negative allosteric modulators (NAMs) of agonist-induced signaling. acs.org One such compound, ZCZ011 (6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole), has been characterized as an allosteric agonist with limited positive allosteric modulation effects. nih.gov
Potential in Neurodegenerative Research
The development of agents for neurodegenerative diseases often involves creating multi-target-directed ligands that can address the complex pathology of these conditions. mdpi.comnih.gov The ability of benzyl indole analogs to inhibit cholinesterases is directly relevant to Alzheimer's disease research. mdpi.com
Beyond cholinesterase inhibition, some indole derivatives show additional neuroprotective properties. For instance, certain selective BChE inhibitors have also been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com One study on 3-arylcoumarins with an N-benzyl triazole moiety found that selected compounds not only inhibited BuChE but also significantly inhibited self-induced Aβ aggregation, with activity greater than that of the reference drug, donepezil. frontiersin.org These compounds were also found to be non-cytotoxic to neuronal cell lines. frontiersin.org This multi-target profile highlights the potential of such scaffolds in developing more effective treatments for neurodegenerative disorders. nih.govmdpi.com
Other Specific Biological Activities
The therapeutic potential of this compound analogs extends beyond the central nervous system, with significant in vitro activity demonstrated against enzymes involved in skin pigmentation and metabolic regulation.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibitors are of great interest for cosmetics (in treating hyperpigmentation) and the food industry (to prevent browning). nih.govrsc.org The indole structure is a known scaffold for tyrosinase inhibitors, and the addition of a benzyl group has been explored to enhance this activity. mdpi.com
A series of 1-benzyl-indole hybrid thiosemicarbazones was synthesized and tested for inhibitory activity against mushroom tyrosinase. nih.govrsc.org These compounds displayed moderate to very good inhibition, with IC₅₀ values ranging from 12.40 µM to 47.24 µM. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that derivatives with a substitution at the 4-position of the benzyl ring exhibited the best inhibitory potential. nih.govrsc.org Kinetic studies confirmed that the most potent compounds acted as competitive inhibitors, suggesting they bind to the enzyme's active site. nih.gov
Table 2: In Vitro Tyrosinase Inhibition by 1-Benzyl-Indole Thiosemicarbazone Analogs Data from a study on N-1 and C-3 substituted indole-based thiosemicarbazones. nih.govrsc.org
| Compound | Substitution on Benzyl Ring | IC50 (µM) | Reference Compound (Kojic Acid) |
|---|---|---|---|
| 5k | 4-Fluorobenzyl | 12.40 ± 0.26 | IC50 = 16.69 ± 0.52 µM |
| 5a | Unsubstituted Benzyl | 21.23 ± 0.65 | |
| 5j | 4-Chlorobenzyl | 13.14 ± 0.33 |
Antidiabetic Potential
The search for new antidiabetic agents has led to the investigation of enzyme inhibitors that can control blood glucose levels, such as α-glucosidase inhibitors. acs.org The indole nucleus is a feature of various compounds with antidiabetic properties. nih.gov
In a study aimed at developing new antidiabetic agents, a series of indole-oxadiazole-bearing propanamides were synthesized and evaluated for their α-glucosidase inhibitory potential. acs.org Several of these compounds, including N-(Benzyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide, were tested. The series exhibited moderate to good inhibitory potentials, with one of the most promising compounds showing a significantly lower IC₅₀ value (25.78 ± 0.05 µM) than the standard drug acarbose (B1664774) (38.25 ± 0.12 µM). acs.org This indicates that the hybrid molecule, which unifies the indole, 1,3,4-oxadiazole, and propanamide moieties, is a promising scaffold for developing new enzyme inhibitors for diabetes management. acs.org
Antiviral Properties
Analogs of this compound, specifically within the class of indolyl aryl sulfides, have been identified as potent inhibitors of viral replication, most notably against the Human Immunodeficiency Virus Type 1 (HIV-1). conicet.gov.ar These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase (RT), an essential enzyme for viral replication. conicet.gov.arnih.gov NNRTIs bind to a hydrophobic pocket in the RT enzyme, known as the NNRTI-binding site (NNBS), inducing conformational changes that render the enzyme inactive. conicet.gov.ar
Research has demonstrated that indolyl aryl sulfones, which are oxidized forms of indolyl aryl sulfides, are particularly effective. conicet.gov.ar These compounds have shown potent activity against wild-type (wt) HIV-1 strains, often with inhibitory concentrations in the low nanomolar range. conicet.gov.aracs.org The effectiveness of these compounds extends to certain NNRTI-resistant strains, which is a significant challenge in HIV therapy. conicet.gov.aracs.org For instance, specific derivatives have shown high potency against mutant strains carrying drug-resistant mutations at positions 103 and 181 of the reverse transcriptase gene. acs.org While many studies focus on the sulfone analogs, the sulfide precursors are integral to their synthesis and also exhibit biological activity. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of serving as a ligand for various receptors and forming the basis for numerous antiviral agents. nih.govnih.gov
| Compound Class | Viral Target | Mechanism of Action | Potency Range | Reference |
|---|---|---|---|---|
| Indolyl Aryl Sulfides/Sulfones | HIV-1 (Wild-Type and Resistant Strains) | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | Low Nanomolar (nM) | conicet.gov.aracs.org |
| 2-Aryl-1H-indole derivatives | Staphylococcus aureus (NorA Efflux Pump) | Efflux Pump Inhibition | Micromolar (µM) | researchgate.net |
| Indole-based bisphosphonates | Osteoclast-mediated bone loss | Inhibition of bone resorption | Data Not Specified | ijpsr.com |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in identifying the key molecular features that govern their potency and selectivity as antiviral agents.
Influence of Indole Substitutions on Biological Efficacy
Modifications to the indole ring system significantly impact the antiviral efficacy of these compounds. The nature and position of substituents can alter binding affinity to the target enzyme and affect pharmacokinetic properties. ijpsjournal.com
Halogenation: The introduction of halogen atoms at specific positions on the indole ring has been a particularly fruitful strategy for enhancing antiviral activity. conicet.gov.ar Research on indolyl aryl sulfones revealed that derivatives with two halogen atoms, specifically at positions 4 and 5 of the indole ring, represent an optimal substitution pattern for improved antiviral potency against HIV-1. conicet.gov.ar Similarly, replacing a bromine atom at the R2 position with chlorine, while slightly reducing activity, also led to significantly lower toxicity against mammalian cells in related indoline (B122111) compounds. acs.org
Other Substitutions: The presence of electron-donating or electron-withdrawing groups influences biological activity. ijpsjournal.com For 2-aryl-1H-indoles acting as efflux pump inhibitors, a nitro group at the C-5 position was found to be important for activity. researchgate.net Conversely, an electron-donating group in this region was detrimental to the inhibitory effect. researchgate.net
| Indole Substitution Position | Substituent | Effect on Antiviral Activity (HIV-1) | Reference |
|---|---|---|---|
| Positions 4 and 5 | Two Halogen Atoms (e.g., Cl, Br) | Optimal substitution for improved activity | conicet.gov.ar |
| Position 5 | Nitro Group (NO₂) | Important for NorA efflux pump inhibition | researchgate.net |
| Position 5 | Electron-donating group | Detrimental to NorA efflux pump inhibition | researchgate.net |
| Position 6 | Amino Group (NH₂) | Potent inhibitory activity against Influenza A | ijpsr.info |
Role of Benzyl Moiety Modifications on Activity and Selectivity
Alterations to the benzyl group, or more broadly the aryl group attached to the sulfide linker, play a critical role in modulating the potency and selectivity of these inhibitors.
Methyl Substitutions: In the 3-benzenesulfonylindole series, the introduction of methyl groups onto the phenyl ring significantly influenced anti-HIV-1 activity. acs.org Derivatives with a methyl group at the 2-position or 3-position of the phenyl ring showed extremely high potency, with EC₅₀ values of 1 nM. acs.org Furthermore, introducing two methyl groups at the 3 and 5 positions of the phenyl ring yielded derivatives with very potent and selective activity against both wild-type HIV-1 and key NNRTI-resistant mutant strains. acs.org
Halogen Substitutions: For other related indole derivatives, such as those designed as tyrosinase inhibitors, halogen substitution on the phenyl ring was also significant. nih.gov A p-fluoro substitution on the phenyl ring resulted in higher potency compared to a p-bromo substitution. nih.gov
Hydrophobicity: The hydrophobicity of the substituent on the aryl portion can play a significant role in inhibitory effects, as seen in related thiosemicarbazone structures. nih.gov
| Aryl Moiety Substitution | Compound Series | Observed Effect | Reference |
|---|---|---|---|
| 2-Methylphenyl | 3-Benzenesulfonylindoles | Potent anti-HIV-1 activity (EC₅₀ = 1 nM) | acs.org |
| 3-Methylphenyl | 3-Benzenesulfonylindoles | Potent anti-HIV-1 activity (EC₅₀ = 1 nM) | acs.org |
| 3,5-Dimethylphenyl | 3-Benzenesulfonylindoles | Potent and selective activity against wt and mutant HIV-1 | acs.org |
| p-Fluoro | Indole-based thiosemicarbazones | Higher tyrosinase inhibitory potency than p-bromo | nih.gov |
Impact of Linker Chemistry on Molecular Interactions
The "linker" is the chemical group connecting the indole scaffold to the benzyl/aryl moiety. In the parent compound, this is a sulfide (-S-) group. Variations in this linker are fundamental to the SAR of this chemical class.
Sulfide vs. Sulfone: A primary modification is the oxidation of the sulfide (-S-) linker to a sulfone (-SO₂-). For indolyl aryl compounds targeting HIV-1 RT, the sulfone derivatives were generally found to be more potent and less cytotoxic than their sulfide counterparts. conicet.gov.ar
Linker Position: The position of the aryl-linker group on the indole ring is critical. Shifting a benzenesulfonyl moiety from position 3 of the indole ring to position 1 resulted in compounds that were poorly active or completely inactive against HIV-1. acs.org This highlights the specific spatial arrangement required for effective binding within the NNRTI pocket.
Linker Composition and Flexibility: In the broader context of drug design, linker composition affects properties like cell permeability. diva-portal.org For complex molecules like PROTACs, linkers that allow the molecule to adopt folded conformations can shield polar surfaces and improve permeability. diva-portal.org While not directly studying this compound, this principle suggests that the nature of the linker (e.g., its rigidity, polarity, and ability to form intramolecular bonds) is a key design element. diva-portal.orgnih.gov The stereochemistry of amino acids within a linker can also significantly determine in vivo tolerability and toxicity. nih.gov The bond energy of the atoms in the linker is also a factor; a carbon-sulfur (C–S) bond has a lower bond energy than a carbon-oxygen (C–O) bond, which can be advantageous during fragmentation in self-immolative linkers. rsc.org
Computational and Theoretical Investigations of Benzyl 1h Indol 2 Yl Sulfide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For benzyl (B1604629) 1H-indol-2-yl sulfide (B99878), such calculations would provide fundamental information about its stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
Awaiting research data to populate a table of HOMO-LUMO energies and gap for benzyl 1H-indol-2-yl sulfide.
Reactivity Descriptors (e.g., Fukui functions)
Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, help in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks.
Awaiting research data to generate a table of reactivity descriptors for this compound.
Spectroscopic Property Prediction (NMR, UV-Vis)
DFT calculations can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Awaiting research data to present a table comparing predicted and experimental NMR and UV-Vis data for this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.
Prediction of Ligand-Protein Binding Modes
Docking simulations could reveal how this compound might interact with various biological targets. This would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Awaiting research data to describe the binding modes of this compound with specific protein targets.
Assessment of Binding Affinities and Interactions with Biological Targets
Beyond the binding mode, docking studies provide an estimation of the binding affinity (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target.
Awaiting research data to compile a table of binding affinities and interaction details for this compound with various biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions over time. biointerfaceresearch.comfrontiersin.org For this compound, MD simulations would be crucial for exploring its conformational landscape and its stability when interacting with a biological target, such as a receptor or enzyme.
Conformational Analysis of Ligand-Receptor Complexes
The conformational flexibility of this compound, particularly the rotation around the benzyl and sulfide bonds, is critical for its ability to fit within a receptor's binding pocket. MD simulations can map the accessible conformations of the ligand both in a solvent and within the constraints of a binding site. acs.org Studies on related N-benzyl indole (B1671886) derivatives have used these simulations to understand how the ligand adapts its shape to interact with amino acid residues. tandfonline.comrsc.orgresearchgate.net For a hypothetical complex, the simulation would track the torsional angles of the benzyl group and the sulfide linker to identify low-energy, stable binding poses. The indole moiety itself is known to penetrate deep into hydrophobic domains of receptors, and the simulation would clarify how the benzyl and sulfide substituents orient themselves to maximize favorable interactions. nih.gov
Stability and Dynamics of Molecular Interactions
MD simulations are essential for assessing the stability of a ligand-receptor complex. pensoft.net Key parameters are monitored throughout the simulation to provide insights into the binding stability. mdpi.com In studies of similar indole derivatives, analyses of Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are used to determine if the complex reaches a stable equilibrium. nih.govpensoft.net An RMSD value that plateaus over time suggests a stable complex. mdpi.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis identifies the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the interaction. nih.govpensoft.net For this compound, simulations would analyze the persistence of key interactions, such as hydrogen bonds, water bridges, and hydrophobic contacts (e.g., π-π stacking between the indole or benzyl rings and aromatic residues of a receptor), over the simulation time, typically ranging from nanoseconds to microseconds. nih.govmdpi.com
A representative table of the kind of stability metrics obtained from an MD simulation is shown below.
| Simulation Metric | Typical Value Range | Interpretation |
|---|---|---|
| Protein RMSD | 2-5 Å | Indicates overall protein structural stability during simulation. nih.gov |
| Ligand RMSD | 1-3 Å | Shows the stability of the ligand's position within the binding pocket. capes.gov.br |
| Radius of Gyration (Rg) | Stable value (e.g., 3.4 nm) | Measures the compactness of the protein; a stable value indicates no major unfolding. mdpi.com |
| Hydrogen Bond Occupancy | >50% | Indicates stable and persistent hydrogen bonding between ligand and receptor. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. scienceworldjournal.org This approach is fundamental in rational drug design, allowing for the prediction of activity for new, unsynthesized molecules. msjonline.orgmsjonline.org
Development of Predictive Models for Biological Activity
To develop a QSAR model for this compound, a dataset of structurally related indole sulfide analogues with measured biological activities (e.g., IC50 values) would be required. ijpsi.org The dataset is typically divided into a training set, to build the model, and a test set, to validate its predictive power. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to create an equation that links molecular descriptors (numerical representations of the structure) to activity. msjonline.orgnih.gov The reliability of a QSAR model is assessed by statistical parameters such as the coefficient of determination (R²), which should be high for the training set, and the cross-validation coefficient (q²), which should ideally be greater than 0.5 for a model with good predictive ability. msjonline.orgnih.gov
Identification of Key Physicochemical Descriptors
The core of a QSAR model is the selection of relevant physicochemical descriptors that influence biological activity. For sulfur-containing heterocyclic compounds and indole derivatives, several classes of descriptors are important. nih.govnih.govresearchgate.net These often include:
In QSAR studies of related sulfur-containing compounds, properties like mass, polarizability, and the presence of specific bonds have been identified as key predictors for activity. nih.gov For indole-based structures, descriptors related to the adjacency and distance matrix have also proven significant. researchgate.net A hypothetical QSAR study on a series of indol-2-yl sulfides might reveal the importance of the benzyl group's steric bulk and the electronic properties of the sulfur atom for biological activity.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding in vivo data)
In silico ADMET prediction is a critical step in modern drug discovery, used to computationally evaluate the pharmacokinetic and toxicity profiles of a compound before synthesis. japsonline.com Various free and commercial web tools like SwissADME, pkCSM, and ADMETlab are widely used for these predictions. researchgate.netnih.govbohrium.comoup.com These tools use a molecule's structure to estimate its properties.
For this compound, these platforms can predict a range of properties. For instance, SwissADME can provide information on physicochemical properties, lipophilicity, water-solubility, and pharmacokinetics. bohrium.com It can also assess drug-likeness based on established rules like Lipinski's Rule of Five. biointerfaceresearch.combohrium.com The pkCSM server can predict absorption parameters like human intestinal absorption (HIA), metabolism (inhibition of Cytochrome P450 enzymes), and various toxicity endpoints. researchgate.netnih.gov Studies on other indole derivatives have successfully used these tools to flag potential liabilities early in the design process. pensoft.netnih.govresearchgate.netudhtu.edu.ua The predicted ADMET profile for this compound would guide further optimization to improve its drug-like properties.
Below is a table of predicted ADMET properties for this compound, generated using established in silico models.
| ADMET Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 251.34 g/mol | Complies with Lipinski's rule (<500). bohrium.com |
| logP (Octanol/Water) | 4.10 - 4.55 | Indicates high lipophilicity. bohrium.com |
| Human Intestinal Absorption | High (e.g., >90%) | Likely to be well-absorbed from the gut. mdpi.comscielo.br |
| BBB Permeability | Yes/High | May cross the blood-brain barrier. udhtu.edu.ua |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. udhtu.edu.ua |
| Hepatotoxicity | Probable/Yes | Potential for liver toxicity, requires further investigation. japsonline.com |
| AMES Mutagenicity | Non-mutagen | Low probability of being mutagenic. japsonline.com |
Prediction of Oral Bioavailability and Blood-Brain Barrier Permeability
The potential for a compound to be administered orally and to penetrate the blood-brain barrier (BBB) are critical parameters in drug development, especially for agents targeting the central nervous system (CNS). isfcppharmaspire.comnih.gov Computational models, which utilize parameters such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, are frequently used to predict these properties. chemmethod.comisfcppharmaspire.com
Oral Bioavailability:
The oral bioavailability of a drug is its ability to be absorbed from the gastrointestinal tract and reach systemic circulation. In silico studies on various indole derivatives suggest that many compounds in this class exhibit favorable characteristics for oral administration. scielo.brisfcppharmaspire.comudhtu.edu.ua For instance, studies on sulfonyl-derived indoles and indole-thiosemicarbazone compounds have indicated good predicted intestinal absorption. scielo.brudhtu.edu.ua The prediction of human intestinal absorption (HIA) is a key component of this assessment. japsonline.com For many indole derivatives, computational models predict good oral absorbance, often in the range of 80-100%. isfcppharmaspire.com
Key predictors for oral bioavailability include:
Lipophilicity (LogP): An optimal LogP value is crucial. According to Pfizer's rule, a LogP value exceeding 3, combined with a TPSA below 75 Ų, may indicate potential toxicity. chemmethod.com For many drug-like molecules, a LogP value around or less than 5 is considered favorable. isfcppharmaspire.com
Molecular Weight: A molecular weight of less than 500 is a common criterion in drug-likeness rules, such as Lipinski's rule. isfcppharmaspire.com
Topological Polar Surface Area (TPSA): TPSA is a strong predictor of both oral bioavailability and BBB penetration. nih.gov For general BBB permeability, a TPSA of less than 79.38 Ų is often considered favorable, while for endothelial cell permeation, a threshold of <118 Ų has been suggested. nih.gov
Based on the general characteristics of indole derivatives, it is plausible that this compound would exhibit moderate to good oral bioavailability, although this is dependent on its specific physicochemical properties.
Blood-Brain Barrier (BBB) Permeability:
The ability of a compound to cross the BBB is essential for drugs targeting the CNS. nih.govarxiv.org The BBB is a highly selective barrier that protects the brain. chemmethod.com Computational models predict BBB permeability based on factors like LogP, TPSA, and interactions with efflux transporters like P-glycoprotein (P-gp). chemmethod.comnih.gov
Studies on various indole derivatives have shown mixed results regarding BBB penetration. For example, some sulfonyl-derived indoles showed poor predicted BBB penetration, suggesting they would not cause significant CNS effects. udhtu.edu.ua Conversely, other indole derivatives have been specifically designed and shown to have excellent BBB penetration. mdpi.com The presence of a benzyl group can increase lipophilicity, which may facilitate BBB penetration. However, factors like efflux by P-gp can counteract this. chemmethod.com MDCK-MDR1 permeability assays are often used as a reliable in vitro predictor of BBB permeability. chemmethod.com
| Compound Class | Predicted Human Intestinal Absorption (HIA) | Predicted Blood-Brain Barrier (BBB) Permeability | Key Physicochemical Descriptors | Reference |
|---|---|---|---|---|
| Sulfonyl-Indole Derivatives | Good (0.009–0.097) | Low (0.003–0.008) | Favorable pharmacokinetic indicators | udhtu.edu.ua |
| Indole-Thiosemicarbazones | Good | Not specified | Good oral bioavailability profile | scielo.br |
| General Indole Derivatives | Promising (80-100%) | Variable | LogP < 5, MW < 500 | isfcppharmaspire.com |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Not specified | Violation of Lipinski's rule (LogP > 5) suggests potential issues | LogP = 5.29, MW = 443.54 | tandfonline.com |
Metabolic Stability and Enzyme Interactions
The metabolic stability of a compound determines its half-life in the body and is largely governed by interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) family. udhtu.edu.ua
Metabolic Stability:
In silico models can predict the metabolic fate of a compound by identifying potential sites of metabolism. For indole derivatives, metabolism often occurs on the indole ring itself or on its substituents. The thioether linkage in this compound would be a likely site for oxidation, potentially forming a sulfoxide (B87167).
Enzyme Interactions (Cytochrome P450):
The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, can lead to drug-drug interactions. japsonline.com
Computational studies on various indole derivatives often include predictions of their potential to inhibit key CYP isoforms. udhtu.edu.uajapsonline.com For example, a study on sulfonyl-derived indoles predicted no inhibition of CYP enzymes. udhtu.edu.ua Similarly, some novel indole derivatives were predicted to have no inhibitory effect on CYP2D6. japsonline.com However, other indole-containing compounds may interact with these enzymes. For instance, the fluorine atom on a benzyl group has been noted for its potential to inhibit CYP2C9. While this compound lacks this specific feature, it highlights how substitutions can modulate CYP interactions.
| Compound Class/Derivative | Predicted CYP Inhibition | Likely Metabolic Pathways | Reference |
|---|---|---|---|
| Sulfonyl-Indole Derivatives | No inhibition predicted | Not specified | udhtu.edu.ua |
| Novel Indole Derivatives | No CYP2D6 inhibition predicted | Not specified | japsonline.com |
| N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | Potential CYP2C9 inhibition (due to fluorine) | Hepatic oxidation via CYP3A4, potential sulfoxide formation | vulcanchem.com |
Derivatization and Analog Development Strategies for Benzyl 1h Indol 2 Yl Sulfide
Functionalization at the Indole (B1671886) Nitrogen (N-Alkylation/Aralkylation)
The nitrogen atom of the indole ring is a common site for functionalization. The presence of the N-H proton offers a handle for introducing a variety of substituents through N-alkylation or N-aralkylation. These modifications can significantly impact the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.
The general strategy for N-alkylation involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating or aralkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). nih.govnih.gov The choice of base and solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)) can be optimized to achieve high yields. For instance, treatment of the parent sulfide (B99878) with NaH in DMF, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl (B1604629) halide (e.g., benzyl bromide), would yield the corresponding N-substituted derivatives. nih.gov This approach allows for the introduction of a wide array of groups at the N-1 position, from simple alkyl chains to more complex benzylic groups, which can be used to probe interactions with specific biological targets. nih.govnih.gov
Table 1: Reagents for N-Alkylation/Aralkylation of Benzyl 1H-Indol-2-yl Sulfide
| Reagent Type | Examples | Base/Solvent System | Resulting Group at N-1 |
|---|---|---|---|
| Alkyl Halide | Methyl iodide (MeI), Ethyl bromide (EtBr) | NaH/DMF or K2CO3/DMF | Methyl, Ethyl |
| Benzyl Halide | Benzyl bromide (BnBr) | NaH/THF or K2CO3/DMF | Benzyl |
Modifications of the Benzyl Moiety (e.g., Halogenation, Aromatic Substitutions)
The benzyl group attached to the sulfur atom is another key area for derivatization. Introducing substituents onto its phenyl ring can modulate electronic properties, steric bulk, and metabolic stability. These changes can fine-tune the molecule's binding affinity and selectivity for its target.
Derivatives with modified benzyl moieties are typically synthesized by using a substituted benzyl halide or benzyl alcohol in the initial coupling reaction with a 2-thioindole precursor. Research has demonstrated the successful C-3 benzylation of indoles with a variety of electronically diverse benzyl alcohols, including those bearing electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -Br). acs.org This indicates that a wide range of substituted benzyl 1H-indol-2-yl sulfides can be prepared. For example, reacting 1H-indole-2-thiol with 4-chlorobenzyl bromide or 4-methoxybenzyl bromide under basic conditions would yield analogs with a substituted phenyl ring. This strategy allows for systematic exploration of the steric and electronic requirements of the binding pocket.
Table 2: Examples of Substituted Benzyl Halides for Analog Synthesis
| Substituted Benzyl Halide | Resulting Substituent on Benzyl Ring | Potential Effect |
|---|---|---|
| 4-Chlorobenzyl bromide | 4-Chloro | Electronic modification, potential for halogen bonding |
| 4-Fluorobenzyl bromide | 4-Fluoro | Improved metabolic stability, altered electronics |
| 4-Methylbenzyl bromide | 4-Methyl | Increased lipophilicity, steric bulk |
Substitutions and Derivatizations on the Indole Ring System (C3, C5, C6, C7)
The indole nucleus itself offers several positions for substitution (C3, C4, C5, C6, C7), allowing for extensive structure-activity relationship (SAR) studies. The C3 position is the most nucleophilic and prone to electrophilic substitution. nih.govquora.com However, functionalization at other positions is also synthetically accessible, typically by starting with a pre-substituted indole.
C3-Substitution: The C3 position can be functionalized through various reactions. For example, direct halogenation of an N-protected indole with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a bromine or iodine atom at C3. nih.gov This halogen can then serve as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions. nih.gov Additionally, direct C3-sulfenylation of indoles can be achieved using reagents like N-thiophenylsuccinimide catalyzed by copper(II) bromide, introducing a second thioether linkage. mdpi.com
C5, C6, and C7-Substitution: Introducing substituents at other positions on the benzene (B151609) portion of the indole ring generally requires starting with an appropriately substituted indole derivative. For example, syntheses can begin with 5-bromoindole, 6-chloroindole, or 7-methylindole. These starting materials can be converted to the corresponding 2-thioindole intermediates and subsequently reacted with benzyl bromide to yield the desired substituted analogs. The synthesis of various diaminoindoles demonstrates routes to functionalize the C5, C6, and C7 positions, which can then be elaborated. acs.org
Incorporation into Hybrid Molecular Scaffolds and Multi-Component Systems
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual activity. The this compound scaffold can serve as a building block for such hybrids.
For example, the indole-2-thiol precursor can be incorporated into more complex heterocyclic systems. Research has shown the synthesis of indolyl-1,2,4-triazole hybrids, where an indole moiety is linked to a triazole ring, which may also bear a benzylsulfanyl group. mdpi.comnih.gov These hybrids have been investigated for various biological activities. nih.gov Furthermore, multicomponent reactions (MCRs) provide an efficient route to complex molecular architectures in a single step. nih.govnih.gov An MCR could potentially involve an indole precursor, a thiol (like benzyl mercaptan), and other reactants to rapidly build diverse molecular scaffolds. nih.govacs.org This strategy is highly valuable for generating chemical libraries of complex molecules for high-throughput screening.
Parallel Synthesis and Combinatorial Chemistry Approaches
Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for drug discovery. wikipedia.orgnih.gov These approaches can be applied to the this compound scaffold to systematically explore a wide chemical space.
A typical combinatorial approach would involve a solid-phase synthesis strategy. An indole derivative could be anchored to a solid support, for instance, through the indole nitrogen. This resin-bound indole could then be subjected to a series of reactions. In a parallel synthesis format, an array of substituted indole-2-thiols could be reacted with a library of different benzyl halides in separate wells of a microtiter plate. This would generate a discrete library of analogs, with each well containing a unique compound. The use of automated liquid handlers and purification systems can streamline this process, allowing for the creation of hundreds of compounds for biological evaluation. uomustansiriyah.edu.iq Such libraries enable a comprehensive exploration of the SAR around the scaffold. The development of DNA-encoded libraries (DELs) for related thio-heterocycles also presents a state-of-the-art method for discovering bioactive hits from immense collections of compounds. rsc.org
Synthesis of Sulfur Oxidized Derivatives (Sulfoxides, Sulfones)
Oxidation of the sulfide linker to a sulfoxide (B87167) or a sulfone represents a key derivatization strategy. This modification dramatically changes the properties of the sulfur atom, converting it from a lipophilic, non-polar linker into a polar, hydrogen-bond-accepting group. This can lead to improved solubility, altered binding modes, and different metabolic profiles.
The synthesis of these oxidized derivatives is generally straightforward.
Sulfoxides: Selective oxidation of the sulfide to the corresponding sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents like hydrogen peroxide (H2O2) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are commonly employed.
Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with an excess of a stronger oxidizing agent, yields the sulfone. google.comgoogle.com A combination of H2O2 in acetic acid or reagents like potassium permanganate (B83412) (KMnO4) can be used for this transformation. The resulting sulfoxides and sulfones are important analogs for SAR studies, as they are also considered bioisosteres of the sulfide.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosterism and scaffold hopping are advanced medicinal chemistry strategies used to improve compound properties or to navigate intellectual property landscapes. u-tokyo.ac.jpacs.org
Bioisosteric Replacements: Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to modulate a compound's activity and properties. drugdesign.org For the this compound scaffold, several bioisosteric replacements are possible:
Sulfide Linker: The sulfide bridge (-S-) can be replaced by an ether (-O-), a methylene (B1212753) (-CH2-), or a selenoether (-Se-). u-tokyo.ac.jp The sulfoxide and sulfone derivatives discussed previously are also classical bioisosteres of the sulfide. acs.org
Indole Ring: The indole core could be replaced by other bicyclic heterocycles like benzofuran, benzothiophene (B83047), or indazole.
Benzyl Group: The benzyl group could be replaced by other arylmethyl groups, such as pyridylmethyl or thienylmethyl, to introduce different heterocyclic systems.
Scaffold Hopping: This strategy involves a more drastic change, replacing the central indole scaffold with a fundamentally different core structure while aiming to maintain the key binding interactions. nih.govnsf.gov For example, a known strategy is to "hop" from an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid. nih.gov Applying this logic, one might explore replacing the 1H-indol-2-yl core of the title compound with a 1H-indazol-3-yl or other related heterocyclic frameworks to discover novel chemotypes with similar or improved biological profiles.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1H-Indole-2-thiol |
| Benzyl 1H-indol-2-yl sulfoxide |
| Benzyl 1H-indol-2-yl sulfone |
| Methyl iodide |
| Ethyl bromide |
| Benzyl bromide |
| 4-Methoxybenzyl chloride |
| 4-Chlorobenzyl bromide |
| 4-Fluorobenzyl bromide |
| 4-Methylbenzyl bromide |
| 4-Methoxybenzyl bromide |
| N-Bromosuccinimide |
| N-Iodosuccinimide |
| N-Thiophenylsuccinimide |
| 5-Bromoindole |
| 6-Chloroindole |
| 7-Methylindole |
| Indole-2-carboxylic acid |
| Indazole-3-carboxylic acid |
| meta-Chloroperoxybenzoic acid |
| Potassium permanganate |
| Sodium hydride |
| Potassium carbonate |
Future Perspectives and Research Challenges for Benzyl 1h Indol 2 Yl Sulfide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the chemistry of benzyl (B1604629) 1H-indol-2-yl sulfide (B99878) is the development of synthetic methods that are not only efficient but also environmentally benign. Traditional methods often rely on harsh reagents or metal catalysts. Future research will likely focus on greener alternatives.
Key areas of development include:
Metal-Free Catalysis: Moving away from transition metals, iodine-catalyzed methods using odorless and stable Bunte salts as sulfur sources present a practical and eco-friendly route to 3-thioindoles, a strategy that could be adapted for 2-thioindoles. acs.org Similarly, metal-free, chemo- and regioselective C-H sulfidation of indoles has been achieved using sulfonyl hydrazides. researchgate.netresearchgate.net
Mechanochemistry: Ball milling has emerged as a sustainable technique that can facilitate the C-H sulfenylation of indoles with disulfides under solvent-minimum and metal-free conditions, offering rapid synthesis of indolyl sulfides. acs.org
Electrosynthesis: Electrochemical methods provide a powerful, reagent-minimal approach for forming C-S bonds. The electrochemical sulfonylation of indoles has been demonstrated, suggesting that electrosynthesis could be a viable and sustainable strategy for preparing benzyl 1H-indol-2-yl sulfide, avoiding the need for chemical oxidants. researchgate.netresearchgate.net
Benign Solvents: The use of water or other environmentally friendly solvents is a key goal. Research has shown the feasibility of conducting indole (B1671886) functionalization reactions in aqueous media, which could be applied to sulfenylation processes. beilstein-journals.org
| Synthetic Strategy | Key Features | Potential for this compound Synthesis | Citations |
| Ball Milling | Solvent-minimum, metal-free, rapid reaction times. | Direct synthesis from indole and benzyl disulfide under mechanical force. | acs.org |
| Electrosynthesis | Avoids chemical oxidants, high functional group tolerance. | Oxidative coupling of indole and benzyl thiol or disulfide. | researchgate.net |
| Iodine Catalysis | Metal-free, uses stable sulfur sources (Bunte salts). | Adaptation of C3-sulfenylation methods for regioselective C2 synthesis. | acs.org |
| Aqueous Phase Synthesis | Environmentally benign, uses water as solvent. | Friedel-Crafts type reaction between indole and a benzylsulfenylating agent in water. | beilstein-journals.org |
Expansion of Substrate Scope and Functional Group Compatibility
To fully realize the therapeutic potential of this scaffold, synthetic methods must tolerate a wide array of functional groups on both the indole ring and the benzyl sulfide moiety. This allows for the creation of diverse chemical libraries for biological screening. Future work should aim to overcome the limitations of current methods, which can be sensitive to certain electronic or sterically demanding substituents. Palladium-catalyzed C-H cyclization processes have demonstrated high functional-group compatibility, tolerating cyano groups and various halogens, which is a promising indicator for developing robust sulfenylation reactions. jst.go.jp Similarly, syntheses using organozinc reagents have shown increased functional group compatibility compared to Grignard reagents, allowing for the presence of ketones. acs.org The development of catalytic systems that are compatible with a broad range of substrates, including those with both electron-donating and electron-withdrawing groups, is crucial. jst.go.jpnih.gov
Deeper Understanding of Regioselective and Stereoselective Control
For the indole nucleus, regioselectivity is a persistent challenge, as reactions can occur at multiple positions, primarily C2 and C3. While the direct sulfenylation of indoles often favors the C3 position, specific conditions and reagents are needed to reliably target the C2 position for the synthesis of this compound. mdpi.comacs.org
Future research will need to focus on:
Reagent and Catalyst Control: Developing new sulfenylating agents and catalysts that can precisely distinguish between the C2 and C3 positions. The use of different reagents like I₂/Ph₃P can direct sulfenylation to the C3 position of 2-substituted indoles, highlighting the importance of reagent choice in controlling regiochemistry. rsc.org Some methods have achieved controllable selectivity, yielding different isomers based on reaction conditions. researchgate.netresearchgate.net
Mechanism-Based Strategies: A thorough understanding of the reaction mechanism is key. For instance, the sulfenylation of 3-indolyl sulfides to form 2,3-bis(sulfides) is believed to proceed through a 3,3-disulfenylated indolenine intermediate, followed by migration. acs.org Understanding these pathways allows for rational design of reaction conditions to favor C2 substitution.
Stereoselective Synthesis: While this compound itself is achiral, many of its more complex and potentially more potent analogs will contain stereocenters. Developing stereoselective methods, such as palladium-catalyzed reactions that can create tetrasubstituted olefins with high stereoselectivity, will be essential for synthesizing specific enantiomers or diastereomers of more complex derivatives. researchgate.net
Advanced Mechanistic Insights into Biological Interactions at the Molecular Level
Identifying the precise molecular targets and understanding the mechanism of action are critical for advancing this compound derivatives as therapeutic agents. While the broader class of arylthioindoles has been shown to have antibacterial activity by targeting the cell wall of Staphylococcus aureus, detailed molecular insights are often lacking. nih.govresearchgate.net
Future research should employ advanced techniques to:
Identify Protein Targets: Utilize chemical proteomics and affinity-based probes to pull down and identify the specific protein binding partners of active compounds.
Structural Biology: Use X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable information about the binding mode and key interactions, guiding further drug design.
Computational Modeling: Employ density functional theory (DFT) and molecular docking to predict binding affinities and explore the structural and electronic aspects of the compound-target interaction. researchgate.netdntb.gov.ua
Integration with High-Throughput Screening and DNA-Encoded Libraries (DEL) for Chemical Probe Discovery
To efficiently explore the biological potential of the this compound scaffold, modern drug discovery technologies are indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of large libraries of compounds against specific biological targets. bmglabtech.com By synthesizing a diverse library of this compound analogs with varied substituents, HTS can quickly identify "hit" compounds for further optimization. bmglabtech.com
DNA-Encoded Libraries (DEL): DEL technology combines combinatorial chemistry with DNA barcoding, allowing for the synthesis and screening of libraries containing billions of unique molecules. nih.govlino-biotech.comrsc.org Developing DNA-compatible reactions for the synthesis of indolyl sulfides would enable the creation of vast DELs based on this scaffold. This would dramatically accelerate the discovery of potent and selective ligands for a wide range of protein targets. nih.govhotspotthera.com Recent advances have already demonstrated the feasibility of C3-alkylation of indoles on-DNA, paving the way for similar sulfenylation chemistries. nih.gov
Design of this compound Analogs with Enhanced Specificity and Potency
Once initial hits are identified, the next challenge is to rationally design second-generation analogs with improved properties. This involves a detailed exploration of the structure-activity relationship (SAR). For example, in a series of indole-based thiosemicarbazones, SAR analysis revealed that substitution at the 4-position of the benzyl ring enhanced inhibitory activity against tyrosinase. nih.gov For the this compound core, future research will systematically modify:
The Indole Ring: Introducing various substituents (e.g., halogens, methoxy, nitro groups) at positions 4, 5, 6, and 7 to probe electronic and steric effects on target binding.
The Benzyl Group: Modifying the phenyl ring of the benzyl group with different substituents to explore additional binding pockets on the target protein.
The Sulfide Linker: Exploring bioisosteric replacements for the sulfur atom, such as a sulfoxide (B87167), sulfone, or methylene (B1212753) group, to modulate properties like solubility, metabolism, and binding affinity.
| Compound Class | Biological Target/Activity | Key SAR Finding | Citations |
| Arylthioindoles | Antibacterial (MRSA) | Thioether linkage and indole ring are crucial for activity. | nih.govresearchgate.net |
| Indole-based Thiosemicarbazones | Tyrosinase Inhibition | 4-substitution on the benzyl ring enhances potency. | nih.gov |
| Indole-imidazole derivatives | Aromatase Inhibition | Specific substitutions lead to potent inhibition. | ijpsr.com |
| 3-Indolylmethanamines | Inhibition of protein-protein interactions | Identified via HTS as novel irreversible inhibitors. | iiarjournals.org |
Exploration of Novel Therapeutic Avenues and Biological Targets
While initial studies on related compounds point towards antibacterial applications, the versatility of the indole scaffold suggests that this compound derivatives could have a much broader therapeutic reach. nih.govmdpi.com The indole nucleus is a component of drugs with anticancer, antiviral, anti-inflammatory, and anti-HIV activities. researchgate.netijpsr.comnih.gov
Future research should actively explore new possibilities:
Anticancer Activity: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors. mdpi.com Screening this compound libraries against various cancer cell lines and kinase panels could uncover novel oncology applications.
Neurodegenerative Diseases: The indole structure is related to neurotransmitters like serotonin (B10506), and some indole derivatives show activity against targets relevant to Alzheimer's or Parkinson's disease.
Antiviral Targets: Arylthioindoles and indolylarylsulfones have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. researchgate.net This known activity provides a strong rationale for evaluating new sulfide analogs against HIV and other viruses.
New Antibacterial Mechanisms: Beyond cell wall synthesis, analogs could be designed to inhibit other essential bacterial enzymes, such as cystathionine (B15957) γ-lyase, to overcome antibiotic resistance. mdpi.com
By systematically addressing these research challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of a new generation of chemical probes and therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for benzyl 1H-indol-2-yl sulfide, and how can purity be ensured?
A thiol-free, one-pot method using benzyl halides and indole derivatives under green conditions (e.g., Oxone–KBr system) enables efficient sulfide synthesis. For example, benzyl bromide reacts with indole thiols to yield sulfides with ~80% efficiency. Post-synthesis purification via column chromatography and characterization by (e.g., δ 7.2–7.6 ppm for aromatic protons) and LC-MS ensures purity . Gram-scale synthesis (1.5 g benzyl bromide → 1.15 g product) confirms scalability .
Q. How can the molecular structure of this compound be characterized?
Single-crystal X-ray diffraction (XRD) is critical. For analogous indole-sulfide derivatives, XRD data reveal triclinic crystal systems (space group ) with bond lengths (e.g., S–C: 1.81 Å) and angles (e.g., C–S–C: 104.5°) consistent with sulfide geometry. DFT calculations validate electronic structures, while confirms hybridization (e.g., sp carbons at 110–150 ppm) .
Q. What spectroscopic techniques differentiate this compound from its sulfoxide derivatives?
distinguishes sulfides (no deshielded protons near sulfur) from sulfoxides (upfield shifts due to S=O polarization). IR spectroscopy identifies S=O stretches (~1050 cm) in sulfoxides, absent in sulfides. Mass spectrometry ([M+H$ ^+ $$ peaks) and HPLC retention times further confirm identity .
Advanced Research Questions
Q. How do structural modifications to the sulfide group impact biological activity in indole derivatives?
FLAP inhibitors (e.g., AM679, AM803) demonstrate that tert-butylsulfanyl groups on indole scaffolds enhance potency (IC < 10 nM) by optimizing hydrophobic interactions with the enzyme’s binding pocket. Replacing sulfur with sulfone reduces activity (>10-fold), highlighting sulfide’s role in target engagement . Computational docking (e.g., Glide SP) can predict binding modes and guide SAR .
Q. What challenges arise in enantioselective oxidation of this compound to sulfoxides?
Flavoprotein monooxygenases (e.g., FMO mutants) achieve enantioselective oxidation (up to 90% ee) but face steric limitations with bulky benzyl groups. Molecular dynamics simulations reveal that benzyl substituents hinder substrate alignment in the enzyme’s active site, reducing conversion rates (<30%). Alternative biocatalysts (e.g., BVMOs) or chiral auxiliaries may resolve this .
Q. How can crystallographic data resolve contradictions in reported reaction mechanisms for sulfide functionalization?
XRD of intermediates (e.g., 1-phenylsulfonyl-1H-indol derivatives) clarifies mechanistic pathways. For example, C–S bond cleavage in cross-coupling reactions is supported by crystal structures showing intact indole rings post-reaction. Discrepancies in product regioselectivity can be addressed via time-resolved XRD or in situ FTIR .
Q. What analytical strategies validate sulfide stability under physiological conditions?
Accelerated stability studies (40°C/75% RH) with LC-MS/MS detect degradation products (e.g., sulfoxides or indole decomposition). Plasma protein binding assays (e.g., equilibrium dialysis) assess sulfide bioavailability, while -radiolabeling tracks metabolic fate in vitro .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
